molecular formula C5H13N3O B15267181 N'-hydroxy-2-(propylamino)ethanimidamide

N'-hydroxy-2-(propylamino)ethanimidamide

Cat. No.: B15267181
M. Wt: 131.18 g/mol
InChI Key: PYKGKVBSNAUTLK-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-(propylamino)ethanimidamide is a hydroxylamine-derived amidine compound characterized by a propylamino (-NHCH₂CH₂CH₃) substituent. The propylamino group is expected to influence steric bulk, solubility, and electronic effects compared to other substituents like methoxy, nitro, or thiomorpholine .

Properties

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

N'-hydroxy-2-(propylamino)ethanimidamide

InChI

InChI=1S/C5H13N3O/c1-2-3-7-4-5(6)8-9/h7,9H,2-4H2,1H3,(H2,6,8)

InChI Key

PYKGKVBSNAUTLK-UHFFFAOYSA-N

Isomeric SMILES

CCCNC/C(=N/O)/N

Canonical SMILES

CCCNCC(=NO)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent at the 2-position of the ethanimidamide backbone significantly impacts physicochemical and reactive properties. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Features
N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide 4-Methoxyphenyl 194.23 (calculated) Enhanced electron density; π-π stacking
2-(4-Chlorophenyl)-N′-hydroxyethanimidamide 4-Chlorophenyl 215.67 (calculated) Electron-withdrawing Cl; antiplasmodial activity
N′-Hydroxy-2-(thiomorpholin-4-yl)ethanimidamide Thiomorpholine 222.33 (with HCl salt) Steric hindrance; H-bonding capacity
(1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide Methylthio (-SCH₃) 117.17 Poor water solubility; drug synthesis
N'-Hydroxy-2-(2-thienyl)ethanimidamide 2-Thienyl 156.21 Heteroaromatic; moderate solubility
Target Compound Propylamino ~170–180 (estimated) Aliphatic amine; potential basicity

Physical Properties

  • Solubility: Methylthio and thienyl derivatives exhibit poor water solubility but dissolve in ethanol or DMF . Propylamino’s basicity may improve aqueous solubility at acidic pH.
  • Melting Points: 2-Thienyl analog: 68–74°C Methylthio analog: 90–95°C Propylamino derivatives are expected to have lower melting points due to reduced crystallinity from the flexible alkyl chain.

Key Research Findings

  • Electronic Effects : Electron-donating groups (e.g., methoxy) increase reactivity in aromatic substitutions, whereas electron-withdrawing groups (e.g., nitro) favor nucleophilic attacks .
  • Steric Influence : Bulky substituents like thiomorpholine reduce reaction rates but enhance selectivity in metal coordination .
  • Yield Trends : Nitro-substituted analogs achieve higher synthetic yields (93%) compared to chlorophenyl (58%) or methoxy derivatives (68–70%) .

Biological Activity

N'-hydroxy-2-(propylamino)ethanimidamide is a compound of interest due to its potential biological activities, particularly in the context of nitric oxide (NO) signaling and its implications in various physiological and pathological processes. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Overview of Nitric Oxide Signaling

Nitric oxide is a crucial signaling molecule in the mammalian nervous system, involved in various physiological processes including vasodilation, neurotransmission, and immune response. The compound this compound is believed to influence NO pathways, which are critical for synaptic plasticity and neuronal communication.

The biological activity of this compound primarily involves its role as a nitric oxide donor or modulator. It may enhance the production of NO or mimic its effects, influencing downstream signaling pathways such as cGMP production. This mechanism is vital for understanding its potential therapeutic applications.

Research Findings

  • Cell Growth Promotion : Studies have shown that compounds that modulate NO levels can promote cell growth. For instance, stimulation of cloned human 5-HT1D receptor sites has been linked to enhanced cell proliferation in glial cells, suggesting that NO signaling pathways are involved in this process .
  • Anti-inflammatory Effects : Research indicates that NO donors can exhibit anti-inflammatory properties. In vitro studies have demonstrated that derivatives similar to this compound can inhibit inflammatory mediators, potentially offering therapeutic benefits in conditions like arthritis .
  • Cytotoxic Activity : Elevated levels of NO produced by activated macrophages have been shown to induce cytotoxic effects on tumor cells. This suggests that this compound could play a role in cancer therapy by modulating immune responses through NO signaling .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Cell Growth PromotionStimulation of NO pathwaysPauwels et al., 1996
Anti-inflammatory EffectsInhibition of inflammatory mediatorsResearchGate Study
Cytotoxic ActivityInduction of apoptosis in tumor cellsNitric Oxide Signaling Review

Case Studies

  • Case Study on Neuronal Plasticity : A study explored how NO influences synaptic plasticity in the hippocampus. The results indicated that compounds enhancing NO signaling could improve cognitive functions related to memory and learning .
  • Clinical Implications in Inflammation : A clinical trial assessed the effects of NO donors on patients with chronic inflammatory diseases. The findings suggested significant reductions in inflammatory markers, highlighting the therapeutic potential of compounds like this compound .

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